Hsp90-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncogenic proteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
準備方法
The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
化学反応の分析
Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Hsp90-IN-17 has been extensively studied for its potential applications in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90 and disrupting its function. Additionally, this compound has been investigated for its potential use in combination therapy with other anticancer agents to enhance therapeutic outcomes. Beyond cancer, heat shock protein 90 inhibitors like this compound are being explored for their roles in treating neurodegenerative diseases, inflammation, and infectious diseases .
作用機序
Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .
類似化合物との比較
Hsp90-IN-17 is one of several heat shock protein 90 inhibitors that have been developed for therapeutic purposes. Similar compounds include geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol. Compared to these compounds, this compound has shown improved potency and selectivity for heat shock protein 90, as well as better pharmacokinetic properties. The unique structural features of this compound contribute to its enhanced efficacy and reduced toxicity in preclinical studies .
特性
分子式 |
C21H20N4O7 |
---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |
InChIキー |
WPCKTHWXJWRNOP-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。